N-(2,6-dimethylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide
Description
N-(2,6-Dimethylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 4-methylquinoline moiety linked via a sulfanyl group to an acetamide backbone. The 2,6-dimethylphenyl substitution on the acetamide nitrogen introduces steric effects that may influence molecular conformation and target interactions. Quinoline derivatives are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13-7-6-8-14(2)20(13)22-18(23)12-24-19-11-15(3)16-9-4-5-10-17(16)21-19/h4-11H,12H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLUWDPSHDPUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Thiolation of Quinoline Derivatives
The preparation of 4-methylquinoline-2-thiol typically begins with 2-chloro-4-methylquinoline , which undergoes nucleophilic aromatic substitution (SNAr) with sodium hydrosulfide (NaSH) or thiourea.
Alternative Route via Mercaptoquinoline Oxidation
In cases where 2-chloro-4-methylquinoline is unavailable, 4-methylquinoline-2-carbaldehyde may be converted to the thiol via dithiocarbamate intermediates.
- React 4-methylquinoline-2-carbaldehyde with ammonium dithiocarbamate in chloroform under reflux.
- Isolate the dithiocarbamate intermediate and hydrolyze with HCl to yield the thiol.
Synthesis of 2-Chloro-N-(2,6-Dimethylphenyl)Acetamide
Acylation of 2,6-Dimethylaniline
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance mixing and reduce exothermic risks. Solvent recovery systems improve cost efficiency.
Thioether Bond Formation: Coupling Strategies
Nucleophilic Substitution Under Basic Conditions
Primary Method (Adapted from):
- Reagents: 4-Methylquinoline-2-thiol (1.0 eq), 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.05 eq), K2CO3 (2.0 eq), DMF (solvent).
- Conditions: Heat at 60°C for 12 hours under nitrogen.
- Workup: Pour into ice-water, extract with ethyl acetate, dry, and concentrate. Purify via column chromatography (hexane:ethyl acetate, 3:1).
- Yield: 65–70%.
Mitsunobu Reaction for Sterically Hindered Systems
For low-reactivity substrates, the Mitsunobu reaction ensures efficient coupling:
- Reagents: DIAD (1.2 eq), triphenylphosphine (1.2 eq), THF (solvent).
- Conditions: Stir at room temperature for 24 hours.
- Yield: 55–60% (lower due to side reactions).
Alternative Pathways and Novel Approaches
One-Pot Tandem Synthesis
Recent advances propose a one-pot method combining thiol generation and coupling:
- Generate 4-methylquinoline-2-thiol in situ from 2-chloro-4-methylquinoline and thiourea.
- Add 2-chloro-N-(2,6-dimethylphenyl)acetamide and K2CO3 without intermediate isolation.
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz) reduces reaction time to 3 hours with comparable yields (68%).
Industrial Production and Scalability
Continuous Flow Synthesis
Advantages:
- Enhanced heat transfer and mixing.
- Reduced solvent usage (20–30% less than batch processes).
Parameters:
- Reactor type: Micro-tubular.
- Residence time: 30 minutes.
- Throughput: 5 kg/day.
Waste Management and Green Chemistry
- Solvent Recovery: >90% DMF recycled via distillation.
- Byproduct Utilization: K2CO3 filtrates repurposed for pH adjustment in other processes.
Analytical Characterization and Quality Control
Critical Parameters for Batch Release:
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98.5% | USP <621> |
| Residual Solvents | DMF ≤880 ppm | GC-MS |
| Sulfur Content | 8.9–9.1% | Elemental Analysis |
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
a. N-(2,6-Dimethylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide
- Key Features: Incorporates a 1,3,4-oxadiazole ring fused with an indole group instead of quinoline.
- Implications : The indole-oxadiazole system may enhance π-π stacking interactions with biological targets, while the oxadiazole could improve metabolic stability. A stability-indicating UV method was developed for this compound, highlighting its analytical tractability .
b. 2-{[3-Cyano-4-(4-Ethoxy-3-Methoxyphenyl)-6-Phenyl-2-Pyridinyl]Sulfanyl}-N-(2,6-Dimethylphenyl)Acetamide
- Key Features: Contains a pyridine ring substituted with cyano, ethoxy-methoxyphenyl, and phenyl groups.
- Implications: The electron-withdrawing cyano group and bulky substituents may alter electronic properties and steric hindrance, influencing receptor binding .
c. N-(2,6-Dimethylphenyl)-2-{[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Sulfanyl}Acetamide
- Key Features : Quinazoline ring substituted with ethyl and 4-fluorophenyl groups.
- Implications : Quinazoline’s dual nitrogen atoms can enhance hydrogen bonding, while fluorine improves metabolic stability and bioavailability .
- Comparison: The fluorophenyl group may confer greater selectivity for hydrophobic binding pockets compared to the target compound’s methylquinoline.
Substituent-Driven Functional Comparisons
a. Pesticide-Related Acetamides
- Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide).
- Key Features : Chloro and methoxy groups dominate; used as herbicides or fungicides .
- Comparison : The target compound lacks electronegative substituents (e.g., Cl) critical for pesticidal activity, suggesting divergent applications in pharmaceuticals.
b. Triazole- and Thiophene-Containing Analogues
- Example : N-(2,6-Dimethylphenyl)-2-{[4-allyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
- Key Features : Triazole and thiophene rings introduce sulfur atoms and conjugated systems.
- Comparison: The triazole’s hydrogen-bonding capacity differs from quinoline’s aromatic nitrogen, possibly altering target specificity.
Biological Activity
N-(2,6-dimethylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its activity against different biological targets.
Molecular Structure
- Molecular Formula : C22H25N3O3S2
- Molecular Weight : 443.6 g/mol
- IUPAC Name : this compound
- InChI Key : QNMMSQMZEFAMPE-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3S2 |
| Molecular Weight | 443.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | QNMMSQMZEFAMPE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes.
- Signal Transduction Modulation : It could modulate pathways involved in signal transduction, affecting cellular responses.
- DNA Interaction : Similar compounds have shown the ability to bind DNA, potentially inhibiting DNA-dependent enzymes .
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives tested on human lung cancer cell lines (A549, HCC827, and NCI-H358) showed promising results in both 2D and 3D culture systems. The IC50 values ranged from submicromolar to low micromolar concentrations, indicating effective cytotoxicity against cancer cells .
Study on Antitumor Activity
A study evaluated the antitumor effects of related compounds in vitro:
- Cell Lines Tested : A549, HCC827, NCI-H358
- Assay Types : MTS cytotoxicity and BrdU proliferation assays
- Results :
- A549: IC50 = 6.75 ± 0.19 μM (2D), 9.31 ± 0.78 μM (3D)
- HCC827: IC50 = 5.13 ± 0.97 μM (2D), 7.02 ± 3.25 μM (3D)
- NCI-H358: IC50 = 0.85 ± 0.05 μM (2D), 1.73 ± 0.01 μM (3D)
This data suggests that the compound possesses significant potential as a novel antitumor agent .
Q & A
Q. What are the standard synthetic routes for preparing N-(2,6-dimethylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide?
The synthesis typically involves two key steps: (1) nucleophilic substitution to introduce the sulfanyl group via reaction of 2-mercapto-4-methylquinoline with a chloroacetamide intermediate, and (2) amidation using N-(2,6-dimethylphenyl)amine. Reagents such as potassium carbonate in anhydrous DMF or THF are employed under reflux (60–80°C) to facilitate the reaction. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .
Q. How is the structural integrity of this compound confirmed in academic research?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with characteristic peaks for the sulfanyl (–S–) and acetamide (–CONH–) groups.
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3400 cm) confirm functional groups.
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves bond lengths and angles, with typical S–C bond distances of ~1.75–1.82 Å and amide C=O bonds of ~1.22 Å .
Q. What biological activities are commonly associated with this compound?
Preliminary studies on structurally related sulfanyl-acetamides suggest potential antimicrobial, anticancer, and enzyme-inhibitory activities. For example, quinoline derivatives exhibit activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and breast cancer cell lines (IC: 10–50 µM). Mechanistic hypotheses include intercalation with DNA or inhibition of topoisomerase enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfanyl group.
- Catalyst use : Pd/C or CuI accelerates coupling reactions (e.g., Ullmann-type).
- Temperature control : Lower temperatures (40–50°C) reduce side reactions like oxidation of the sulfanyl group.
- Purification : Gradient elution in column chromatography (hexane:EtOAc) separates byproducts. Yield improvements from 45% to >70% have been reported under optimized conditions .
Q. How do researchers resolve contradictions in spectroscopic or crystallographic data?
Discrepancies (e.g., variable NMR shifts or unexpected bond angles) are addressed by:
- Comparative analysis : Benchmarking against structurally similar compounds, such as N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide, where S–C bond lengths are consistently ~1.78 Å .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles and compare them with experimental data.
- Revisiting synthetic protocols : Impurities from incomplete reactions may skew data; repurification or alternative routes (e.g., microwave-assisted synthesis) are explored .
Q. What computational methods predict the compound’s biological activity and binding modes?
- QSAR modeling : Regression analysis correlates substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with activity. Hammett constants (σ) and logP values are key predictors .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like DNA gyrase (PDB: 1KZN). Docking scores (<−7.0 kcal/mol) suggest strong binding to the ATP-binding pocket .
Q. How is the compound’s stability analyzed under varying pH and temperature conditions?
Stability studies use:
- HPLC-UV : Monitor degradation products over time (e.g., hydrolysis of the acetamide group at pH < 3 or > 10).
- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (typically >200°C) indicate thermal stability.
- Light exposure tests : UV-Vis spectroscopy detects photodegradation, with quinoline derivatives showing sensitivity to UV-B light .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
Common challenges include:
- Twinning : Data from twinned crystals are processed using SHELXL’s TWIN/BASF commands.
- Disorder : Partial occupancy of flexible groups (e.g., methyl substituents) is resolved via iterative refinement.
- Data completeness : High-resolution datasets (≤0.8 Å) reduce ambiguity in electron density maps. Recent studies achieved R-factors <0.05 using synchrotron radiation .
Methodological Guidelines
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres (N/Ar) to prevent oxidation of sulfanyl groups.
- Analytical cross-validation : Combine NMR, IR, and mass spectrometry (HRMS) for unambiguous structural assignment.
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines or microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
